tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Overview
Description
tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C₁₁H₂₁NO₃. It is a carbamate derivative, often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl chloroformate and (1R,2S)-2-(hydroxymethyl)cyclopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopentyl carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Biology and Medicine: The compound is studied for its potential use in drug development, particularly as a prodrug that can release active amines in vivo. Its stability and biocompatibility make it a candidate for various therapeutic applications.
Industry: In the pharmaceutical industry, it is used in the synthesis of complex molecules and as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This process is often catalyzed by enzymes such as esterases in biological systems. The released amine can then interact with specific molecular targets, such as receptors or enzymes, to exert its pharmacological effects.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl N-methylcarbamate: Another carbamate derivative with similar protecting group properties.
tert-Butyl N-(hydroxymethyl)carbamate: A compound with a similar structure but different reactivity due to the presence of a hydroxymethyl group.
Uniqueness: tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclopentyl ring. This combination of features provides distinct reactivity and stability, making it valuable in synthetic and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAQXGKDRBOU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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